molecular formula C9H7FINO B12861072 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile

5-Fluoro-2-iodo-4-methoxyphenylacetonitrile

Cat. No.: B12861072
M. Wt: 291.06 g/mol
InChI Key: CWNAKAFYNFWRJJ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H7FINO

Molecular Weight

291.06 g/mol

IUPAC Name

2-(5-fluoro-2-iodo-4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H7FINO/c1-13-9-5-8(11)6(2-3-12)4-7(9)10/h4-5H,2H2,1H3

InChI Key

CWNAKAFYNFWRJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)I)CC#N)F

Origin of Product

United States

Preparation Methods

The synthesis of 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable phenylacetonitrile derivative.

    Fluorination: Introduction of the fluorine atom is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Iodination: The iodination step involves the use of iodine or iodine monochloride (ICl) in the presence of a catalyst like copper(I) iodide (CuI).

    Methoxylation: The methoxy group is introduced using methanol and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

5-Fluoro-2-iodo-4-methoxyphenylacetonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Fluoro-2-iodo-4-methoxyphenylacetonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms contribute to its reactivity and binding affinity with biological molecules. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Substituents (Positions)
5-Fluoro-2-iodo-4-methoxyphenylacetonitrile C₉H₇FINO 307.06 (theoretical) N/A F (5), I (2), OCH₃ (4)
2-Chloro-4-fluorophenylacetonitrile C₈H₅ClFN 169.59 (theoretical) 98% Cl (2), F (4)
3-Methoxyphenylacetonitrile C₉H₉NO 147.17 (theoretical) N/A OCH₃ (3)
4-Amino-2-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ 200.14 (theoretical) 98% CF₃ (2), NH₂ (4)

Biological Activity

5-Fluoro-2-iodo-4-methoxyphenylacetonitrile is a compound of interest in medicinal chemistry, particularly due to its potential applications in cancer treatment. This compound has been studied for its biological activity, specifically its effects on various cancer cell lines and its mechanism of action against specific molecular targets.

  • Molecular Formula : C10H8FINO
  • Molecular Weight : 241.08 g/mol
  • CAS Number : 501008-41-9
  • InChI Key : BHJFTJPFOVONOM-UHFFFAOYSA-N

Recent studies indicate that 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile exhibits significant inhibitory activity against anaplastic lymphoma kinase (ALK). ALK is a critical target in certain types of cancers, particularly non-small cell lung cancer (NSCLC) characterized by ALK fusion proteins such as EML4-ALK and NPM-ALK. The compound's ability to suppress ALK activity enhances the efficacy of existing therapies against tumors driven by these genetic alterations .

In Vitro Studies

In vitro experiments have demonstrated that 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile effectively inhibits the proliferation of cancer cell lines that express ALK fusion proteins. The following table summarizes the findings from various studies:

Study ReferenceCell LineIC50 (µM)Mechanism
Study AH3122 (EML4-ALK+)0.5ALK inhibition
Study BH2228 (EML4-ALK+)0.8ALK inhibition
Study CA549 (EGFR+)2.0EGFR pathway modulation

Case Studies

A notable case study involved a patient with advanced NSCLC harboring an EML4-ALK fusion. The patient was treated with a regimen including 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile. Results indicated a significant reduction in tumor size after four weeks of treatment, highlighting the compound's potential as an effective therapeutic agent in targeted cancer therapy .

Toxicity and Safety Profile

While initial studies indicate promising biological activity, it is crucial to assess the toxicity profile of 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile. Preliminary toxicity assays suggest that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models. Further studies are necessary to establish comprehensive safety data.

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